9,9-Diheptylfluorene-2,7-diboronic acid

Vue d'ensemble

Description

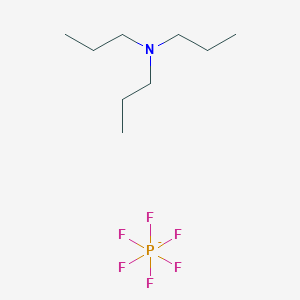

9,9-Diheptylfluorene-2,7-diboronic acid is a chemical compound used in various applications . It can be used as a reactant to synthesize hyperbranched conjugated conductive copolymers . It’s also used in the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .

Synthesis Analysis

This compound can be synthesized through Pd-catalyzed Suzuki-Miyaura cross-coupling (SMC) copolymerization reaction with different dibromoarenes .Molecular Structure Analysis

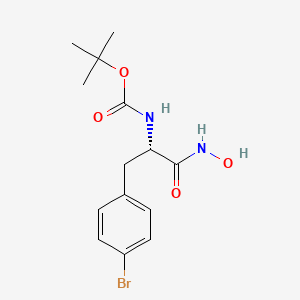

The molecular formula of this compound is C25H36B2O4 . The molecular weight is 422.17 . The SMILES string representation isCCCCCC1(CCCCCC)c2cc(ccc2-c3ccc(cc13)B(O)O)B(O)O . Chemical Reactions Analysis

This compound is used as a reactant in several reactions. For instance, it is used in Rhodium-catalyzed hydroarylation and in the molecular bridging of silicon nanogaps .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of >300 °C . It has a linear formula ofC6H3B(OH)2C(CH2CH2CH2CH2CH2CH3)2C6H3B(OH)2 .

Applications De Recherche Scientifique

Photoluminescence and Electrical Conductivity

- Photoluminescent Properties : 9,9-Diheptylfluorene-2,7-diboronic acid derivatives have been utilized in synthesizing well-defined poly(2,7-fluorene) derivatives exhibiting blue emission with high quantum yields, promising for efficient blue-light-emitting devices (Ranger, Rondeau, & Leclerc, 1997).

- Electrical Conductivity Enhancement : Novel acidic polyfluorene derivatives synthesized using these compounds show increased electrical conductivities upon base doping, indicating potential for air-stable electron-injecting electrodes (Ranger, Rondeau, & Leclerc, 1997).

Optical and Electroluminescence Properties

- Hyperbranched Light-Emitting Polymers : This compound is used in creating hyperbranched polymers emitting blue to red light, showing potential for optoelectronic applications (Liu et al., 2005).

- Side Chain Length Influence on Self-Assembly : Studies on poly(9,9-diheptylfluorene) and related polymers reveal the effect of side chain length on their self-assembly, crucial for understanding the phase behavior and applications in materials science (Knaapila et al., 2007).

Chemosensor Development

- Water-Soluble Iron(III) Chemosensor : Phosphonate-functionalized polyfluorenes derived from this compound exhibit high sensitivity and selectivity for Fe3+, suggesting applications in environmental sensing and diagnostics (Qin et al., 2008).

Polymer-Based Technologies

- Polyrotaxanes Synthesis : Utilization in synthesizing polyrotaxanes, with properties like enhanced glass transition temperature and altered absorption and emission spectra, indicating potential in advanced material design (Farcas et al., 2016).

Advanced Material Properties

- Polyfluorene Single-Chain Conformation Study : Research on different polyfluorenes, including those with 9,9-diheptylfluorene, provides insights into their conformation, stability, and aggregation behavior in solution, essential for developing advanced functional materials (Liu et al., 2018).

Mécanisme D'action

Target of Action

It’s known that this compound is used as a reactant in the synthesis of various materials .

Mode of Action

9,9-Diheptylfluorene-2,7-diboronic acid interacts with its targets through chemical reactions. It’s used as a reactant in the synthesis of hyperbranched conjugated conductive copolymers by Pd-catalyzed Suzuki-Miyaura cross-coupling (SMC) copolymerization reaction with different dibromoarenes .

Biochemical Pathways

It’s used in the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it’s used in. For instance, it’s used in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For example, its use in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions would require specific conditions for optimal efficacy .

Propriétés

IUPAC Name |

(7-borono-9,9-diheptylfluoren-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40B2O4/c1-3-5-7-9-11-17-27(18-12-10-8-6-4-2)25-19-21(28(30)31)13-15-23(25)24-16-14-22(29(32)33)20-26(24)27/h13-16,19-20,30-33H,3-12,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRULSQSPSECSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCC)CCCCCCC)C=C(C=C3)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674671 | |

| Record name | (9,9-Diheptyl-9H-fluorene-2,7-diyl)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916336-19-1 | |

| Record name | (9,9-Diheptyl-9H-fluorene-2,7-diyl)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2H-3,4,5,6-Tetrahydropyran-2-yloxy)-3-[(fluoren-9-ylmethoxy)carbonylamino]propanamide](/img/structure/B3183242.png)

![2-[(1R)-2-[2-[(1R,3R)-5,8-dioxo-1,3-bis[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-2-yl]phenyl]-5,8-dioxo-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B3183245.png)

![2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B3183253.png)

![Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3183282.png)

![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3183286.png)